molecular formula C16H14Cl2O2 B164997 p,p'-Methoxychlor olefin CAS No. 2132-70-9

p,p'-Methoxychlor olefin

Cat. No.: B164997
CAS No.: 2132-70-9
M. Wt: 309.2 g/mol
InChI Key: YCRYSVKEWAWTGI-UHFFFAOYSA-N
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Description

p,p’-Methoxychlor olefin: is a chemical compound with the molecular formula C16H14Cl2O2 . It is a derivative of methoxychlor, an organochlorine compound that has been used as an insecticide. The compound is characterized by the presence of two methoxy groups and two chlorine atoms attached to a central olefinic structure. It is also known by its systematic name, 1,1-Dichloro-2,2-bis(p-methoxyphenyl)ethylene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p,p’-Methoxychlor olefin typically involves the reaction of p-methoxybenzyl chloride with chloral in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes dehydrochlorination to yield the final product .

Industrial Production Methods: Industrial production of p,p’-Methoxychlor olefin follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reactants to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: p,p’-Methoxychlor olefin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p,p’-Methoxychlor olefin involves its interaction with biological molecules, particularly enzymes and receptors. The compound can bind to estrogen receptors, mimicking the effects of natural estrogens and disrupting normal hormonal functions. This interaction can lead to various biological effects, including alterations in reproductive and developmental processes .

Comparison with Similar Compounds

Uniqueness: p,p’-Methoxychlor olefin is unique due to its specific structural features, including the presence of methoxy groups and an olefinic bond. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRYSVKEWAWTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022518
Record name p,p'-Methoxychlor olefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2132-70-9
Record name 1,1′-(2,2-Dichloroethenylidene)bis[4-methoxybenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2132-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxychlor olefin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-Methoxychlor olefin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p,p'-Methoxychlor olefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOXYCHLOR OLEFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6FLD4PZ53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is p,p'-methoxychlor olefin formed?

A1: this compound is formed through the photocatalytic degradation of the pesticide methoxychlor in the presence of titanium dioxide and UV irradiation []. This process, known as photolysis, leads to the breakdown of methoxychlor into several products, including this compound and 4,4′-dimethoxybenzophenone []. The researchers used GC/MS analysis to identify these products by comparing their molecular ion and mass fragmentation patterns to known standards [].

Q2: What is the structure of this compound and how was it characterized in the study?

A2: While the research paper [] doesn't provide the exact structure or spectroscopic data for this compound, it mentions that the product was identified through GC/MS analysis. This technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio. By comparing the obtained mass spectra with library data, the researchers could confidently identify this compound as a product of methoxychlor photodegradation.

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